An In-Depth Technical Guide to Boc-NH-C6-amido-C4-acid (PROTAC Linker 32)
An In-Depth Technical Guide to Boc-NH-C6-amido-C4-acid (PROTAC Linker 32)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-C6-amido-C4-acid, also known as PROTAC Linker 32, is a heterobifunctional chemical entity integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. This linker serves as a crucial bridge, connecting a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Boc-NH-C6-amido-C4-acid in the construction of PROTACs, with a specific focus on its use in the development of the CDK4/6 degrader, BSJ-03-204.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Boc-NH-C6-amido-C4-acid is essential for its effective handling, reaction setup, and the purification of resulting PROTAC molecules.
| Property | Value |
| CAS Number | 10436-21-2 |
| Molecular Formula | C₁₇H₃₂N₂O₅ |
| Molecular Weight | 344.45 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO. A common solvent system for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For enhanced solubility, warming to 37°C may be employed.[2] |
| Storage | Store at -20°C for long-term stability. |
Application in PROTAC Synthesis: The Case of BSJ-03-204
Boc-NH-C6-amido-C4-acid has been successfully utilized as a linker in the synthesis of BSJ-03-204, a potent and selective dual degrader of cyclin-dependent kinases 4 and 6 (CDK4/6).[2][3][4] The following sections detail the experimental protocols for the synthesis of a key intermediate and the final PROTAC molecule.
General Experimental Workflow
The synthesis of a PROTAC using Boc-NH-C6-amido-C4-acid typically involves a multi-step process. The carboxylic acid moiety of the linker is activated and coupled to an amine-functionalized ligand for the target protein. Subsequently, the Boc protecting group is removed to reveal a primary amine, which is then coupled to a carboxylic acid-functionalized E3 ligase ligand.
Experimental Protocol: Synthesis of a Palbociclib-Linker Intermediate
This protocol describes the coupling of Boc-NH-C6-amido-C4-acid to an amine-functionalized derivative of Palbociclib, a known CDK4/6 inhibitor.
Materials:
-
Amine-functionalized Palbociclib derivative
-
Boc-NH-C6-amido-C4-acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine-functionalized Palbociclib derivative (1.0 eq) and Boc-NH-C6-amido-C4-acid (1.2 eq) in DMF.
-
Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected Palbociclib-linker intermediate.
Experimental Protocol: Synthesis of BSJ-03-204
This protocol outlines the deprotection of the Boc group and subsequent coupling to a Cereblon E3 ligase ligand to furnish the final PROTAC, BSJ-03-204.
Materials:
-
Boc-protected Palbociclib-linker intermediate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Pomalidomide-derived E3 ligase ligand with a carboxylic acid handle
-
HATU
-
DIPEA
-
DMF
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
Dissolve the Boc-protected Palbociclib-linker intermediate in a solution of TFA in DCM (e.g., 20% v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the resulting amine intermediate and the pomalidomide-derived E3 ligase ligand (1.1 eq) in DMF.
-
Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up the reaction as described in section 3.2.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield BSJ-03-204.
Mechanism of Action of BSJ-03-204: A CDK4/6 Degradation Pathway
BSJ-03-204 functions by inducing the degradation of CDK4 and CDK6, key regulators of the cell cycle. The PROTAC molecule facilitates the formation of a ternary complex between CDK4/6 and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome. The degradation of CDK4/6 leads to cell cycle arrest at the G1 phase and has shown anti-proliferative effects in cancer cell lines.[2][3][5]
Conclusion
Boc-NH-C6-amido-C4-acid is a valuable and versatile linker for the synthesis of PROTACs. Its chemical properties allow for straightforward incorporation into complex molecules through standard amide coupling reactions. The successful development of the CDK4/6 degrader BSJ-03-204 highlights the utility of this linker in creating potent and selective protein degraders with significant therapeutic potential. This guide provides researchers with the fundamental knowledge required to effectively utilize Boc-NH-C6-amido-C4-acid in their drug discovery and development endeavors.
References
- 1. BSJ-03-204 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. cancer-research-network.com [cancer-research-network.com]
